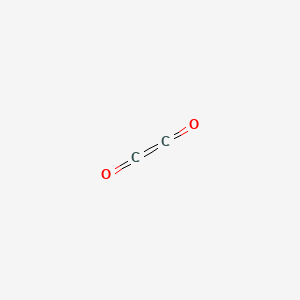

Ethene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

4363-38-6 |

|---|---|

Molecular Formula |

C2O2 |

Molecular Weight |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

InChI Key |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)=O |

Origin of Product |

United States |

Experimental Approaches to Ethene 1,2 Dione Detection and Spectroscopic Characterization

Photoelectron Spectroscopy for Neutral Species Generation and Analysis

Photoelectron spectroscopy has been a pivotal technique in the effort to characterize neutral ethene-1,2-dione. This method involves generating a stable anion of the target molecule, in this case, the ethylenedione anion (OCCO⁻), and then detaching the extra electron with a laser. By analyzing the kinetic energy of the ejected photoelectrons, one can deduce the electron affinity of the neutral molecule and map its electronic states. chemistryviews.org

In a landmark 2015 study, researchers reported the generation of OCCO through the photodetachment of its stable anion, OCCO⁻, which was synthesized from glyoxal (B1671930). wiley.comchemistryviews.orgresearchgate.net The resulting photoelectron spectrum provided the first experimental evidence for the existence of neutral this compound. wiley.comchemistryviews.org The key findings from this work include:

The adiabatic electron affinity of the quasi-bound triplet ground state (³Σg⁻) of OCCO was measured to be 1.936(8) eV. researchgate.net

The spectrum revealed a vibrational progression with a frequency of 417(15) cm⁻¹, which was assigned to a trans-bending mode of the neutral OCCO molecule. researchgate.net

Evidence for several dissociative singlet states (¹Δg and ¹Σg⁺) was also observed at higher electron binding energies. researchgate.net

These results supported theoretical predictions that the lowest energy bound state of OCCO is a linear triplet, which can undergo intersystem crossing to a nearby singlet state that rapidly dissociates into two carbon monoxide molecules. chemistryviews.orgresearchgate.net This transient, yet spectroscopically observable, nature defines OCCO as a reactive intermediate. chemistryviews.org However, it is important to note that the reported spectrum was later suggested to potentially match that of the oxyallyl diradical, which may have formed under the high-energy experimental conditions, indicating the complexities of definitively identifying OCCO. wikipedia.org

Matrix Isolation Spectroscopy for Transient Species Confinement

Matrix isolation is a powerful technique for studying highly reactive species like this compound. The method involves trapping guest molecules or atoms in a rigid, inert host material, such as a solid noble gas (e.g., argon, neon), at cryogenic temperatures. fu-berlin.de This confinement prevents diffusion and bimolecular reactions, allowing transient intermediates to be stabilized and studied using various spectroscopic methods. fu-berlin.de

While direct trapping of this compound has remained elusive, the technique has been extensively applied to study the products of chemical reactions that could potentially generate it, most notably the photolysis of glyoxal (CHOCHO). awi.demdpi.com By irradiating glyoxal isolated within a cryogenic matrix, researchers can analyze the resulting products, providing insights into the dissociation pathways and the identity of any transient species formed. mdpi.comresearchgate.net

Infrared spectroscopy is a primary tool in matrix isolation experiments, as it provides detailed information about the vibrational modes of the trapped molecules, effectively giving a "fingerprint" for their identification. awi.de In studies of glyoxal photolysis in argon matrices, the primary identified products are typically formaldehyde (B43269) (H₂CO) and carbon monoxide (CO). mdpi.com

The photochemistry of glyoxal complexes with other molecules has also been explored. For instance, irradiating glyoxal-methanol complexes in an argon matrix leads to the formation of the exotic hydroxyketene molecule (H(OH)C=C=O). mdpi.com Similarly, studies on 1,2-ethenediol, a high-energy tautomer of glycolaldehyde (B1209225), have successfully characterized its IR spectrum after it was generated via pyrolysis and trapped in an argon matrix. researchgate.netchemrxiv.orgrsc.org

| Species | Matrix | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| cis-1,2-Ethenediol | Argon | - | Not specified | chemrxiv.org |

| Carbon Monoxide (CO) | Argon | C≡O stretch | 2139 | chemrxiv.org |

| Glyoxal | Argon | - | Not specified | mdpi.com |

| Formaldehyde | Argon | - | Not specified | mdpi.com |

UV-Vis spectroscopy complements IR studies by probing the electronic transitions of the trapped species. For molecules with suitable chromophores, this technique can be highly sensitive. In the context of this compound related research, UV-Vis spectroscopy has been used to monitor the photochemical reactions of precursors and isomers in cryogenic matrices.

For example, the photochemistry of cis-1,2-ethenediol, trapped in an argon matrix, was followed using UV-Vis spectroscopy. researchgate.netchemrxiv.org The matrix-isolated molecule displays a strong transition at 191 nm, which corresponds well with theoretical calculations for a π–π* transition. chemrxiv.org Upon irradiation with light (λ > 200 nm), this absorption band disappears as the molecule undergoes photorearrangement. researchgate.netchemrxiv.org

| Species | Matrix | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| cis-1,2-Ethenediol | Argon | 191 nm | chemrxiv.org |

| cis-1,2-Ethenediol (another study) | Argon | 237 nm | chemrxiv.org |

Advanced Spectroscopic Techniques for Molecular Characterization

Beyond the foundational methods of photoelectron and matrix isolation spectroscopy, other advanced techniques have been employed to characterize species related to this compound and its reaction dynamics.

Rotational spectroscopy provides highly precise data on the geometric structure and rotational constants of molecules in the gas phase. While the transient nature of this compound makes its direct rotational analysis exceedingly difficult, the technique has been successfully applied to its more stable precursors and isomers.

The rotational spectra of both trans- and cis-glyoxal have been measured, providing accurate rotational constants and dipole moments. nih.govnasa.gov More recently, (Z)-1,2-ethenediol, a key prebiotic intermediate, was identified and characterized for the first time in the gas phase using rotational spectroscopy. rsc.orgrsc.org It was produced via flash vacuum pyrolysis, and its spectral analysis was guided by high-level quantum-chemical calculations. rsc.orgrsc.org Furthermore, analyzing the rotational and vibrational energy distribution of the two CO molecules produced from the dissociation of OCCO can provide indirect but valuable information about the dynamics of the fragmentation process. libretexts.org

| Species | Rotational Constants (MHz) | Reference |

|---|---|---|

| trans-Methyl Glyoxal | Not specified, but measured | nih.gov |

| cis-Glyoxal | Not specified, but measured | nasa.gov |

| (Z)-1,2-Ethenediol | Not specified, but measured | rsc.orgrsc.org |

Transient absorption spectroscopy is a pump-probe technique used to study photochemical reaction intermediates on extremely short timescales, from nanoseconds to femtoseconds. edinst.com In this method, an initial laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the resulting changes in absorption. edinst.com This allows for the real-time monitoring of the formation and decay of transient species. edinst.com

This technique has been applied to study the gas-phase photolysis of glyoxal. acs.org By monitoring the transient absorption of the formyl radical (HCO), a primary photodissociation product, researchers have determined its quantum yield as a function of wavelength and pressure. acs.org Such studies provide critical insights into the mechanism of glyoxal photodissociation, which is a potential, albeit inefficient, source of this compound. acs.org The method is essential for tracking the kinetics of fast reactions and searching for the fleeting absorption signatures of intermediates like OCCO. whiterose.ac.ukacs.org

Isotopic Labeling Studies in Spectroscopic Assignments

Isotopic labeling is a powerful technique for the detailed analysis of molecular spectra. In the study of this compound, also known as glyoxal, the substitution of atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612) (²H), ¹²C with ¹³C, or ¹⁶O with ¹⁸O) has been crucial for the unambiguous assignment of vibrational and rotational transitions. This method relies on the principle that isotopic substitution alters the mass of the molecule, which in turn changes its moments of inertia and vibrational frequencies, while leaving the electronic potential energy surface unchanged. These predictable shifts in the spectral lines provide definitive confirmation of vibrational and rotational assignments.

The primary effect of isotopic substitution on a vibrational spectrum is a shift to a lower frequency (a redshift). This occurs because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Increasing the mass of an atom, such as replacing hydrogen with deuterium, increases the reduced mass and thus decreases the frequency of vibrations involving that atom. Similarly, the rotational constants of a molecule are inversely proportional to its moments of inertia. Substituting an atom with a heavier isotope increases the moments of inertia, leading to a decrease in the rotational constants (A, B, and C).

For a planar molecule like trans-glyoxal, a complete determination of its equilibrium structure requires data from at least three different isotopologues. psu.edu This is because only two of the three rotational constants for each isotopologue are independent, and five structural parameters (three bond lengths and two bond angles) need to be determined. psu.edu

High-resolution Fourier-transform infrared (FT-IR) spectroscopy has been employed to study various isotopologues of trans-glyoxal, including singly and doubly deuterated glyoxal (glyoxal-d1 and glyoxal-d2) and doubly ¹³C-substituted glyoxal. psu.edu The analysis of the resulting rotationally resolved IR spectra allowed for the precise determination of the ground state rotational constants for each species. These experimental constants are essential for refining the molecular structure.

The ground state rotational constants derived from the high-resolution spectra of several trans-glyoxal isotopologues are presented below. The data demonstrates the systematic decrease in the rotational constant values as the mass of the constituent atoms increases.

Table 1: Ground State Rotational Constants for trans-Ethene-1,2-dione Isotopologues

| Isotopologue | A₀ (cm⁻¹) | B₀ (cm⁻¹) | C₀ (cm⁻¹) | Source |

|---|---|---|---|---|

| C₂H₂O₂ | 1.890696 | 0.160105 | 0.147442 | psu.edu |

| C₂HDO₂ | 1.636639 | 0.156108 | 0.142518 | psu.edu |

| C₂D₂O₂ | 1.442994 | 0.152220 | 0.137704 | psu.edu |

By combining these highly accurate experimental rotational constants with vibration-rotation interaction constants calculated using high-level theoretical methods (such as CCSD(T)), researchers have been able to determine an empirical equilibrium structure for trans-glyoxal with high precision. psu.edu The use of a wide range of isotopically substituted species was critical to ensure the mathematical independence of the equations used to solve for the structural parameters. psu.edu Specifically, studies noted that data from only H/D substituted glyoxal were insufficient for a complete structural determination, necessitating the inclusion of the ¹³C₂H₂O₂ isotopologue. psu.edu

Reaction Dynamics and Ethene 1,2 Dione As a Reactive Intermediate

Dissociation Pathways and Energy Landscapes

Theoretical studies have been crucial in understanding the stability and reactivity of ethene-1,2-dione. The ground state of the molecule is not the closed-shell singlet state as its simple structure might suggest, but rather a triplet diradical. wikipedia.orgechemi.comresearchgate.net This electronic structure is similar to that of the oxygen molecule. wikipedia.orgresearchgate.net

The molecule's instability is primarily due to its dissociation pathway. The potential energy surfaces of the triplet and singlet states intersect when the molecule is distorted from its linear equilibrium geometry. wikipedia.orgresearchgate.net This allows for a process called intersystem crossing, where the molecule transitions from the quasi-bound triplet state to the unbound singlet state. wikipedia.orgresearchgate.net Once in the singlet state, it rapidly dissociates into two ground-state carbon monoxide (CO) molecules. wikipedia.orgresearchgate.net

Key characteristics of this compound's dissociation:

Thermodynamic Instability : Two separate CO molecules are significantly more stable than the this compound molecule. echemi.com

Intersystem Crossing : The transition from the triplet to the singlet state is a key step in its dissociation. wikipedia.org This crossing is facilitated by bending motions of the molecule. researchgate.net

Short Lifetime : The timescale for the intersystem crossing has been predicted to be approximately 0.5 nanoseconds, which makes triplet this compound a transient but spectroscopically observable species. wikipedia.org

The significant instability of this compound is also attributed to the strong inductive effect of the oxygen atoms, which pull electron density away from the carbon-carbon bonding region, thereby weakening the C=C double bond. echemi.com

Role in Complex Chemical Reaction Mechanisms

This compound is considered a short-lived intermediate in certain chemical reactions. tikalon.net Its transient nature makes it difficult to isolate, but its involvement is inferred from reaction products and theoretical models. One area of significant interest is its potential role as an intermediate in the transformation of carbon dioxide (CO₂) into hydrocarbons. acs.orgresearchgate.netfigshare.com

In the context of industrial chemistry, related reactions are seen in the production of ethylene (B1197577) oxide. The partial oxidation of ethylene to form ethylene oxide competes with a complete combustion reaction that yields carbon dioxide and water. libretexts.org Catalysts are used to favor the formation of ethylene oxide, highlighting the importance of controlling reaction pathways where intermediates play a key role. libretexts.org

Researchers have also explored the formation of this compound from precursors like glyoxal (B1671930) (C₂H₂O₂). tikalon.net While early attempts were hindered by the high water content in glyoxal reagents, newer methods have been developed to overcome this. tikalon.net Furthermore, theoretical calculations suggest that low-energy, free-electron induced single-molecule engineering could be a viable method for the in situ preparation and characterization of this compound. wikipedia.org

Potential Involvement in Atmospheric Chemistry

This compound is suspected to have a role in atmospheric chemistry, although its exact functions and pathways are not yet well-defined. tikalon.net Alkenes like ethene are known to be reactive hydrocarbons that influence atmospheric processes, such as the photochemical production of tropospheric ozone and the formation of secondary organic aerosols. copernicus.org Given the industrial production of related compounds like 1,2-dichloroethane, which is manufactured from ethene, understanding the atmospheric fate of all related C2 compounds is important. copernicus.org The industrial processes involving ethene and its derivatives contribute to atmospheric emissions, making the study of potential transient species like this compound relevant to a complete atmospheric model. copernicus.orgcopernicus.org

Adsorption and Stabilization on Substrates

Given its high reactivity and instability, researchers have investigated methods to stabilize the this compound molecule. One promising approach involves its adsorption onto substrates, particularly defective graphene systems. acs.orgresearchgate.netfigshare.com

Studies have shown that this compound (referred to as OCCO in these studies) can be adsorbed onto nitrogen-doped defective graphene sheets. acs.orgresearchgate.netfigshare.com The interaction between the molecule and the defective graphene is generally weak, falling into the category of physisorption. acs.orgresearchgate.netfigshare.com

The primary motivation for these studies is to explore the feasibility of using this compound as an intermediate for converting CO₂ into hydrocarbons, with the graphene substrate acting as a stabilizing agent. acs.orgresearchgate.netfigshare.com Different types of nitrogen defects in the graphene lattice result in varying degrees of stability for the adsorbed molecule. The most stable configuration identified is the pyridinic-N-OCCO system. acs.orgresearchgate.netacs.org

The stabilization of this compound on defective graphene is achieved through specific electronic interactions. acs.orgacs.org In the most stable pyridinic-N configuration, the system exhibits p-type doping, meaning the graphene sheet donates electrons to the adsorbed this compound molecule. acs.orgresearchgate.netfigshare.com

This interaction has significant effects on the electronic properties of the system:

Enhanced Electronic Transport : The pyridinic-N-OCCO system demonstrates the best electronic transport properties among the configurations studied. acs.orgresearchgate.netfigshare.com

Thermal Stability : The increased number of available states at the Fermi-energy level and the observed thermal stability at room temperature make the pyridinic-N graphene system an excellent candidate for stabilizing the this compound molecule for further reactions. acs.orgresearchgate.netfigshare.com

Table 1: Interaction of this compound (OCCO) with Defective Graphene Systems

| Graphene System | Interaction Type | Doping Effect | Stability Ranking | Key Electronic Effect |

|---|---|---|---|---|

| Pyridinic-N Graphene | Physisorption | p-type (Graphene donates electrons) | Most Stable | Induces free states at Fermi-energy level, enhances transport. acs.orgresearchgate.net |

| Graphitic-N Graphene | Physisorption | - | Less Stable | - |

| Graphene with Vacancy | Physisorption | - | Less Stable | - |

Astrophysical Chemistry and Interstellar Occurrence

Detection and Abundance of Ethene-1,2-dione Analogues in Space

While this compound has not been directly detected, its constitutional isomers and related compounds, which are vital prebiotic molecules, have been identified in interstellar space. A significant discovery is the detection of (Z)-1,2-ethenediol, the enol form of glycolaldehyde (B1209225), in the G+0.693-0.027 molecular cloud near the Galactic Center. arxiv.orgrsc.org This detection provides a critical link in the proposed pathways for sugar formation in the cosmos. rsc.orgarxiv.org

The observed column density and abundance of (Z)-1,2-ethenediol, along with its more stable isomer glycolaldehyde, offer quantitative insights into the chemical inventory of star-forming regions. arxiv.orgarxiv.org The abundance ratio between glycolaldehyde and (Z)-1,2-ethenediol is approximately 5.2 in this region. arxiv.org Other aldehydes, such as propenal and propanal, have also been detected in star-forming regions like Sagittarius B2(N), suggesting that the chemical pathways leading to these complex organic molecules are robust. researchgate.net

| Molecule | Formula | Column Density (cm⁻²) | Abundance (relative to H₂) | Source |

|---|---|---|---|---|

| (Z)-1,2-ethenediol | (CHOH)₂ | (1.8 ± 0.1) × 10¹³ | 1.3 × 10⁻¹⁰ | arxiv.org |

| Glycolaldehyde | HOCH₂CHO | ~9.4 × 10¹³ | ~6.8 × 10⁻¹⁰ | arxiv.org |

Modeling of Carbon Chain Oxides in Star-Forming Regions

Chemical models are essential for understanding the formation of complex molecules, including carbon-chain species, in the diverse environments of star-forming regions. arxiv.orguniversiteitleiden.nl These models integrate gas-phase chemistry with reactions occurring on the surfaces of interstellar dust grains, which are critical for the synthesis of complex organic molecules (COMs). universiteitleiden.nl

In the cold, dense interiors of molecular clouds (T < 20 K), molecules like carbon monoxide (CO), a precursor for all carbon oxides, freeze out onto dust grains, forming icy mantles. oup.comaanda.org This freeze-out phase is a crucial step, concentrating reactants on the grain surface. universiteitleiden.nl As a young star forms and heats its surroundings, these ices sublimate, releasing the newly formed complex molecules into the gas phase, creating a "hot core" rich in organic species. universiteitleiden.nl

Models show that the chemistry of carbon-chain molecules is highly dependent on the physical and chemical history of the region. nrao.edu The coupling of gas-phase and grain-surface chemical networks is necessary to reproduce the observed abundances of COMs. universiteitleiden.nl While this compound itself is too unstable to be a significant component in these models, the formation of its analogues like glycolaldehyde is explained through radical-radical recombination reactions on grain surfaces, for instance, between the formyl radical (HCO) and the hydroxymethyl radical (CH₂OH). researchgate.net

Implications for Understanding Universe Evolution and Prebiotic Chemistry

The detection of this compound analogues in interstellar clouds has profound implications for understanding the origins of life. astrochem.org Molecules like (Z)-1,2-ethenediol are considered highly reactive intermediates in the formose reaction, a plausible abiotic pathway for the synthesis of sugars, including ribose, a key component of RNA. rsc.org The presence of such sugar precursors in space suggests that the fundamental building blocks for life could be synthesized extraterrestrially. universetoday.comnih.gov

These prebiotic molecules, formed in interstellar clouds and protostellar disks, can be incorporated into comets and asteroids during the formation of planetary systems. arxiv.org The subsequent delivery of this material to young, rocky planets, such as the early Earth, could have provided the necessary chemical inventory to kickstart biological processes. arxiv.orgnih.gov Therefore, the study of interstellar astrochemistry provides a direct link between the evolution of the universe and the emergence of life. astrochem.org The formation of (Z)-1,2-ethenediol and its proposed role as a precursor to glyceraldehyde on interstellar grains further strengthens this connection, illustrating a potential cosmic pathway toward increasing molecular complexity. arxiv.orgresearchgate.netresearchgate.netcsic.es

Interactions of Carbon Monoxide with Astrophysical Ices

Carbon monoxide (CO) is the second most abundant molecule in the interstellar medium and a primary constituent of the ice mantles on dust grains in dense molecular clouds. oup.com The interaction of CO with these icy surfaces is fundamental to the formation of more complex carbon-bearing molecules. nih.gov this compound can be conceptually described as a dimer of CO, making the behavior of CO in ices particularly relevant. wikipedia.org

Laboratory experiments and computational studies show that CO molecules can be trapped within a water-ice matrix or form pure CO layers on top of the water ice. oup.comaanda.org The binding energy of CO to the ice surface is significantly lower than that of water, which has important consequences for surface chemistry. aanda.orgacs.org The weaker binding forces on CO-rich ices lead to enhanced mobility and diffusion of adsorbed atoms and radicals compared to on a bare water-ice surface. aanda.org This enhanced diffusion can increase the rate of reactions that form COMs. aanda.org

Furthermore, the processing of these CO-containing ices by cosmic rays and UV photons can break bonds and create reactive radicals, driving a rich chemistry. aanda.org The sputtering of molecules from these mixed ices is often dominated by the CO component, which can significantly increase the amount of material returned to the gas phase compared to pure water ice. aanda.org These interactions highlight the central role of CO ice as both a primary reservoir of carbon and a catalytic surface for the synthesis of prebiotic molecules in the cosmos. oup.com

Advanced Chemical Bonding Analysis

Quasi-Atomic Molecular Orbital (QUAO) Analysis

The application of Quasi-Atomic Molecular Orbital (QUAO) analysis provides a method for interpreting complex molecular wavefunctions in terms of intuitive chemical concepts like covalent bonds. This analysis resolves molecular density matrices into orbitals that have a large overlap with the orbitals of free atoms, offering insights into interatomic bonding patterns. researchgate.net

For ethene-1,2-dione (OCCO), a QUAO analysis has been utilized to understand the nature of the bonding along the potential energy surface, particularly in its lower singlet state. researchgate.net This type of analysis helps to elucidate the changes in bonding that occur during molecular vibrations or along a reaction path. researchgate.net Such studies are critical in explaining the transient nature of the OCCO molecule. researchgate.net The analysis confirms that while a triplet state is predicted to be a stable minimum, the singlet state is unstable and prone to dissociation. researchgate.net

Electronic Structure and Orbital Hybridization Considerations

The electronic structure of this compound (glyoxal) is fundamental to understanding its chemical behavior. The molecule, in its common s-trans conformation, consists of a framework of sigma (σ) bonds and a delocalized pi (π) system. oregonstate.edu

Orbital Hybridization: The carbon atoms in this compound are sp² hybridized. youtube.com This hybridization results from the mixing of one 2s and two 2p atomic orbitals to form three equivalent sp² hybrid orbitals. youtube.com These orbitals are arranged in a trigonal planar geometry with bond angles of approximately 120°.

Each carbon atom forms a σ bond with the other carbon atom through the overlap of an sp² hybrid orbital from each.

Each carbon atom forms a σ bond with a hydrogen atom via the overlap of an sp² hybrid orbital and a hydrogen 1s orbital.

Each carbon atom forms a σ bond with an oxygen atom using its remaining sp² hybrid orbital.

The oxygen atoms are also considered to be sp² hybridized, using one sp² orbital for the σ bond with carbon and having two lone pairs of electrons in the other two sp² orbitals.

The remaining unhybridized 2p orbital on each carbon and oxygen atom is perpendicular to the molecular plane. These p-orbitals overlap to form the π-system of the molecule, which consists of two C=O π bonds. libretexts.orgyoutube.com

Electronic States and Molecular Orbitals: Theoretical studies, including ab initio molecular orbital theory and density functional theory (DFT), have been extensively used to characterize the electronic states of glyoxal (B1671930). nih.govresearchgate.netacs.org The ground state is a singlet state. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its reactivity. youtube.com For many dicarbonyl compounds, these frontier orbitals are primarily located in the π-system. youtube.com

Quantum chemical calculations have been employed to investigate the excitation energies of this compound. copernicus.org For instance, calculations show a difference of about 0.5 eV in the C=O bond excitation energies between the unhydrated and monohydrated forms of glyoxal. copernicus.org

Below is a data table summarizing the key bonding orbitals in this compound.

| Bond Type | Contributing Atomic Orbitals | Resulting Molecular Orbital |

| C-C | C(sp²) + C(sp²) | σ (Sigma) |

| C-H | C(sp²) + H(1s) | σ (Sigma) |

| C=O | C(sp²) + O(sp²) | σ (Sigma) |

| C=O | C(2p) + O(2p) | π (Pi) |

Relativistic Effects on Chemical Bonding in Heavy-Element Systems

Relativistic effects in chemistry are the differences between a fully relativistic treatment of a molecule's electronic structure and the non-relativistic approximation. annualreviews.org These effects become significant for elements with high atomic numbers (heavy elements) because their core electrons move at speeds that are a considerable fraction of the speed of light. sci-hub.se This leads to a relativistic contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. annualreviews.org

This compound (C₂H₂O₂) is composed exclusively of light elements: carbon (atomic number 6), hydrogen (atomic number 1), and oxygen (atomic number 8). For these light elements, the velocities of valence electrons are far from the speed of light, and consequently, relativistic effects on their chemical bonding properties are negligible. annualreviews.orgtandfonline.com Computational studies on relativistic effects focus on molecules containing heavy elements like gold, lead, or those in the later rows of the periodic table, where these effects profoundly influence properties like bond lengths, reaction energies, and even the color of the substance. sci-hub.semdpi.comresearchgate.net Therefore, a discussion of relativistic effects is not relevant to the chemical bonding in this compound itself.

Future Research Directions

Exploration of Novel Synthetic Routes and In Situ Characterization Techniques

The development of new and efficient methods for synthesizing ethene-1,2-dione and its derivatives remains a significant area of research. ontosight.ai Current methods often involve the oxidation of precursors like ethylene (B1197577) glycol or the condensation of smaller molecules. Future work will likely focus on greener, more atom-economical synthetic pathways. This includes exploring solvent-free reactions and the use of novel catalysts to improve yields and reduce byproducts. chesci.com

A key challenge in studying this compound is its transient nature in many environments. Therefore, the development of advanced in situ characterization techniques is paramount. wikipedia.org Techniques like flash vacuum pyrolysis coupled with rotational spectroscopy have already proven successful in identifying reactive intermediates like (Z)-1,2-ethenediol, a tautomer of glycolaldehyde (B1209225). rsc.org Future research will likely see the increased application of sophisticated spectroscopic methods, such as time-resolved Fourier-transform infrared (FTIR) spectroscopy and photoelectron imaging, to probe the dynamics of this compound formation and reaction in real-time. researchgate.netresearchgate.net These techniques can provide invaluable data on the short-lived species and transition states involved in its chemical transformations.

Advanced Computational Methodologies for High-Accuracy Predictions

Computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound. researchgate.net High-level ab initio and density functional theory (DFT) calculations have been instrumental in predicting its structure, vibrational frequencies, and reaction barriers. researchgate.netaip.org However, accurately describing the complex potential energy surfaces of its reactions, particularly photodissociation, remains a challenge. aip.orgacs.org

Future research will leverage more advanced computational methodologies to achieve higher accuracy in these predictions. This includes the use of coupled-cluster methods with larger basis sets and the development of more sophisticated models for treating electron correlation and non-adiabatic effects. lafiascijournals.org.ngfrontiersin.org These high-accuracy predictions are crucial for interpreting experimental data and for building reliable models of chemical processes in the atmosphere and interstellar medium. frontiersin.orgastrobiology.com For instance, more accurate calculations of the barriers for different photodissociation channels can help resolve discrepancies between experimental observations and theoretical models. aip.org

Table 1: Predicted and Experimental Properties of this compound Photodissociation

| Property | Computational Prediction | Experimental Value |

|---|---|---|

| Barrier for H₂CO + CO formation | 54.4 kcal/mol | In good agreement with high-pressure limit of thermal decomposition activation energy aip.org |

| Barrier for H₂ + 2CO formation | 4.8 kcal/mol higher than H₂CO + CO channel aip.org | Lower yield observed for this channel aip.org |

Elucidating Complex Reaction Networks Involving this compound

This compound is a key player in complex reaction networks in various environments. In the Earth's atmosphere, its photolysis contributes to the formation of secondary organic aerosols. In the interstellar medium, it is considered a potential precursor for the formation of complex organic molecules (COMs), including glycolaldehyde and ethylene glycol. researchgate.netarxiv.org

Future research will focus on unraveling these intricate reaction networks. astrobiology.com This will involve a combination of laboratory experiments simulating atmospheric and astrophysical conditions and the development of comprehensive kinetic models. arxiv.orguhmreactiondynamics.org For example, studies on the hydrogenation of this compound on interstellar ice analogs can provide crucial insights into the formation pathways of COMs. arxiv.org Automated reaction discovery tools, combined with high-level quantum chemical calculations, will be increasingly used to explore the vast number of possible reactions and identify the most important pathways. astrobiology.com

Table 2: Key Reactions of this compound in Different Environments

| Environment | Key Reaction | Products | Significance |

|---|---|---|---|

| Earth's Atmosphere | Photodissociation (λ ≈ 440 nm) | H₂CO + CO, H₂ + 2CO aip.orgacs.orgoptica.org | Contributes to secondary organic aerosol formation |

| Interstellar Medium | Hydrogenation on ice grains | Glycolaldehyde, Ethylene Glycol researchgate.netarxiv.org | Formation of complex organic molecules |

Further Astrophysical Observations and Modeling Refinements

While this compound itself has not yet been definitively detected in the interstellar medium (ISM), its derivatives and potential products, such as glycolaldehyde and ethylene glycol, have been observed. researchgate.netsoton.ac.uk The lack of detection of this compound could be due to its high reactivity and low abundance.

Future astrophysical observations with more sensitive telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST), will be crucial in the search for interstellar this compound. These observations will need to be guided by highly accurate laboratory and theoretical spectroscopic data. lafiascijournals.org.ng

In parallel, astrochemical models will need to be refined to better predict the abundance and distribution of this compound in different interstellar environments. This will require incorporating more accurate reaction rates and branching ratios from both experimental and theoretical studies. arxiv.org A successful detection of this compound in the ISM would provide strong support for its role as a key precursor in the formation of prebiotic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.